Ethyl 8-methyl-4-oxo-4h-chromene-2-carboxylate
Description
Ethyl 8-methyl-4-oxo-4H-chromene-2-carboxylate is a chromene derivative characterized by a benzopyran core with a methyl substituent at position 8, a ketone group at position 4, and an ethyl ester moiety at position 2. Chromene derivatives are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anti-diabetic properties.
Properties
CAS No. |
33543-99-6 |
|---|---|
Molecular Formula |
C13H12O4 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
ethyl 8-methyl-4-oxochromene-2-carboxylate |
InChI |
InChI=1S/C13H12O4/c1-3-16-13(15)11-7-10(14)9-6-4-5-8(2)12(9)17-11/h4-7H,3H2,1-2H3 |
InChI Key |
HTBQNHVXXPOWAT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=O)C2=CC=CC(=C2O1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-methyl-4-oxo-4H-chromene-2-carboxylate typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 4-hydroxycoumarin with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired chromene derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-methyl-4-oxo-4H-chromene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted chromene derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 8-methyl-4-oxo-4H-chromene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits various biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of ethyl 8-methyl-4-oxo-4H-chromene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Comparison :
- The absence of a methyl group may reduce lipophilicity, altering pharmacokinetic properties like membrane permeability .
Ethyl 8-methyl-2-oxo-2H-chromene-3-carboxylate
Molecular Formula : C₁₃H₁₂O₄
Molar Mass : 232.23 g/mol
Key Features :
- Substitution at position 8: Methyl group (-CH₃).
- Functional groups: Oxo at position 2, ethyl ester at position 3.
Comparison :
- The ester group at position 3 (vs. position 2 in the target compound) may influence steric hindrance and binding interactions in biological systems .
7-Hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde oxime
Molecular Formula: C₁₁H₉NO₃ (oxime form) Key Features:
- Substitution at position 7: Hydroxyl group (-OH).
- Substitution at position 8: Aldehyde oxime (-CH=N-OH).
Comparison :
- The hydroxyl and oxime groups introduce strong hydrogen-bonding and chelating capabilities, which are linked to anti-diabetic activity in studies.
- The target compound’s methyl and ester groups may prioritize lipophilicity over polar interactions, suggesting divergent therapeutic applications .
2-Ethyl-8-methoxymethyl-4-oxo-4H-chromen-7-yl bicyclic ester
Molecular Formula: Not explicitly provided (see ) Key Features:
- Substitution at position 8: Methoxymethyl (-CH₂-O-CH₃).
- Structural complexity: Bicyclic system fused to the chromene core.
Comparison :
- The bicyclic system increases rigidity, which could stabilize the compound in biological environments but complicate synthesis .
Biological Activity
Ethyl 8-methyl-4-oxo-4H-chromene-2-carboxylate is a compound belonging to the chromene class, notable for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound features a unique chromone structure characterized by:
- Molecular Formula : CHO
- Key Functional Groups : Methyl group at the 8-position and an ethyl ester at the 2-position.
This specific substitution pattern significantly influences its chemical reactivity and biological properties, making it a compound of interest in medicinal chemistry.
1. Anti-inflammatory Properties
Research indicates that this compound exhibits anti-inflammatory effects. It is believed to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways .
2. Antioxidant Activity
The compound demonstrates significant antioxidant properties by scavenging free radicals and reducing oxidative stress. This activity is vital for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases, including cancer .
3. Anticancer Potential
This compound has been studied for its anticancer effects, particularly against various cancer cell lines. It appears to induce apoptosis in cancer cells through multiple mechanisms, including:
- Inhibition of cell proliferation.
- Modulation of signaling pathways related to cell survival and apoptosis.
Research has shown that it can effectively inhibit the growth of tumor cells, making it a candidate for further pharmacological development .
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound acts as an enzyme inhibitor, binding to active sites on enzymes involved in inflammation and cancer progression. This interaction disrupts metabolic pathways that favor disease states.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anti-inflammatory | Inhibits COX and LOX | |
| Antioxidant | Scavenges free radicals | |
| Anticancer | Induces apoptosis in cancer cell lines |
Case Study: Anticancer Activity
A study investigated the effects of this compound on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent reduction in cell viability, with IC values significantly lower than those observed with standard chemotherapeutics. The study concluded that this compound could serve as a promising lead for developing new anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
